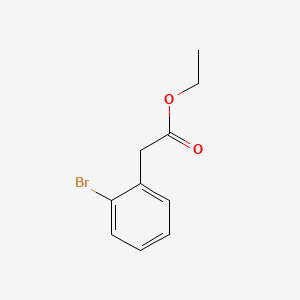

Ethyl 2-(2-bromophenyl)acetate

Description

Overview of Research Trajectories for Ortho-Brominated Aryl Ester Compounds

The academic interest in ortho-brominated aryl esters, including Ethyl 2-(2-bromophenyl)acetate (B8456191), is part of a broader exploration into the synthetic applications of ortho-functionalized aromatic compounds. Research in this area is dynamic and follows several key trajectories:

Development of Novel Catalytic Systems: A significant portion of research is dedicated to discovering and optimizing new catalysts for cross-coupling reactions involving ortho-substituted aryl halides. rsc.org The goal is to achieve higher yields, greater selectivity, and milder reaction conditions. Studies have explored a range of transition metals beyond palladium, such as iron, ruthenium, and copper, to mediate these transformations. dergipark.org.trrsc.org For example, iron-catalyzed Suzuki-Miyaura reactions have been investigated to facilitate the coupling of unactivated arylboronic esters. dergipark.org.tr

Synthesis of Complex Molecular Scaffolds: Ortho-brominated aryl esters are crucial starting materials for the synthesis of molecules with specific three-dimensional arrangements, such as sterically hindered biaryls and polycyclic aromatic compounds. researchgate.net These structures are of interest in materials science and medicinal chemistry. The ortho-substitution pattern is particularly important for creating specific torsion angles between aromatic rings, which can influence the electronic and photophysical properties of the resulting molecules.

Domino and Tandem Reactions: There is a growing trend towards developing one-pot reactions where a starting material like an ortho-brominated ester undergoes multiple sequential transformations without the need for isolating intermediates. This approach enhances synthetic efficiency. A notable example is the tandem palladium-catalyzed deacylative cross-coupling and denitrogenative cyclization of 2-iodoazoarenes with acyldiazoacetates to form 2H-indazoles. wiley.com

Functional Group Tolerance: A key challenge in synthetic chemistry is the ability to perform a specific reaction without affecting other functional groups present in the molecule. Research has focused on developing methods, such as the ortho-lithiation followed by in-situ boration, that tolerate sensitive functionalities like esters and nitriles, which might not be compatible with traditional organometallic reactions. organic-chemistry.org

Aims and Scope of Academic Inquiry into Ethyl 2-(2-bromophenyl)acetate

The academic inquiry into this compound and its analogs is driven by several fundamental objectives. The primary aim is to leverage its unique structural features to develop new and efficient synthetic methodologies. This involves exploring its reactivity in a wide array of chemical transformations and establishing it as a reliable building block for organic synthesis.

A central goal is the application of this compound in the synthesis of novel and functional molecules. By participating in reactions that form new carbon-carbon and carbon-heteroatom bonds, this compound serves as a gateway to diverse molecular classes, including substituted biaryls, heterocycles, and natural product derivatives. dergipark.org.trmdpi.com For example, research into iron-catalyzed benzylation-cyclization cascades using related substrates aims to produce complex xanthene derivatives, which are important structures in medicinal and materials chemistry. dergipark.org.tr

Table 2: Example of Iron-Catalyzed Synthesis of a Xanthene Derivative

| Reactant 1 | Reactant 2 | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|---|

| 1-(2-bromophenyl)ethyl acetate (B1210297) | 4-methyl phenol | 5 mol% FeCl₃ | Microwave, 50°C, 10 min | Benzylated Intermediate | - |

This table illustrates a model reaction studied for the optimization of a cascade process to synthesize 9-substituted xanthenes, highlighting the utility of the ortho-bromoaryl framework. dergipark.org.tr

Furthermore, academic studies often use compounds like this compound as model substrates to probe the mechanisms of chemical reactions. biosynth.com Understanding how factors such as catalyst type, solvent, and temperature influence the outcome of a reaction provides fundamental insights that can be applied to a broader range of synthetic challenges. The investigation into ruthenium-catalyzed cross-coupling reactions, for instance, has examined the role of bases and reaction conditions in improving product yields and minimizing side reactions like debromination. rsc.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 2-(2-bromophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZQXAVZPEZUJIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20381621 | |

| Record name | Ethyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2178-24-7 | |

| Record name | Ethyl 2-(2-bromophenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20381621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Route Optimization for Ethyl 2 2 Bromophenyl Acetate

Established Synthetic Pathways to Ethyl 2-(2-bromophenyl)acetate (B8456191)

The traditional synthesis of Ethyl 2-(2-bromophenyl)acetate typically involves two key transformations: the formation of the ester functional group and the introduction of the bromine atom onto the aromatic ring. These steps can be performed in different orders, each with its own set of advantages and challenges.

Esterification is a fundamental reaction in organic chemistry for the formation of esters from carboxylic acids and alcohols. In the context of this compound synthesis, the most direct established pathway involves the esterification of 2-bromophenylacetic acid with ethanol (B145695).

One common method is the Fischer-Speier esterification , which involves reacting a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. cerritos.edumasterorganicchemistry.commasterorganicchemistry.com This is a reversible equilibrium-driven process. To favor the formation of the ester, the equilibrium can be shifted to the right by using a large excess of the alcohol or by removing water as it is formed, for instance, by using a Dean-Stark apparatus. masterorganicchemistry.comathabascau.ca The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

A specific reported synthesis of this compound starts with 2-bromophenylacetic acid dissolved in ethanol. chemicalbook.com The reaction is initiated by the slow, dropwise addition of thionyl chloride at a low temperature (0°C). chemicalbook.com After the addition is complete, the mixture is heated to 50°C and allowed to react overnight. chemicalbook.com In this procedure, thionyl chloride reacts with ethanol to form sulfur dioxide, hydrogen chloride (which acts as the catalyst), and ethyl chloride. The in-situ generation of HCl facilitates the esterification. This method has been reported to yield the product in high purity (89% yield). chemicalbook.com

Table 1: Example of an Established Esterification Protocol

| Starting Material | Reagent | Solvent | Temperature | Reaction Time | Yield |

|---|

Another established route involves the bromination of a phenylacetate (B1230308) precursor, such as ethyl phenylacetate. The key challenge in this approach is achieving regioselectivity, specifically directing the bromine atom to the ortho (2-) position of the phenyl ring. Electrophilic aromatic substitution reactions on benzene (B151609) rings containing an activating, ortho-para directing group like the -CH₂COOEt of ethyl phenylacetate would typically yield a mixture of ortho and para substituted products, with the para product often being the major isomer due to reduced steric hindrance. wikipedia.org

The synthesis of the isomeric 4-bromophenylacetic acid, for example, has been achieved by the direct bromination of phenylacetic acid using bromine and mercuric oxide, which results in a mixture of the 2- and 4-isomers that must be separated by fractional crystallization. wikipedia.org This highlights the difficulty in achieving high regioselectivity for the ortho position through simple electrophilic substitution.

To enhance ortho-selectivity, various strategies and reagents have been developed for aromatic bromination. These include:

N-Bromosuccinimide (NBS): A common and milder brominating agent compared to elemental bromine. commonorganicchemistry.com It is often used for brominating activated aromatic rings. commonorganicchemistry.comnih.gov The selectivity can be influenced by the solvent and reaction conditions. nih.gov

Ammonium Bromide with an Oxidant: Systems like ammonium bromide with Oxone can be used for the monobromination of aromatic compounds under mild conditions. organic-chemistry.org

Zeolite Catalysts: These can induce high para-selectivity in the bromination of some aromatic substrates, demonstrating how catalysts can influence regiochemical outcomes. nih.gov

Achieving exclusive ortho-bromination on an unfunctionalized phenylacetate ring remains a significant synthetic challenge, which is why the esterification of an already ortho-brominated precursor (2-bromophenylacetic acid) is often the more straightforward and established pathway.

Advanced Synthetic Approaches and Innovations

Modern synthetic chemistry seeks to develop more efficient, sustainable, and selective methods. For this compound, this involves the use of advanced catalytic systems and novel reagents.

Catalysis offers significant advantages in terms of reaction rates, milder conditions, and improved selectivity.

Catalytic Esterification: While Fischer esterification uses a stoichiometric amount of a strong acid that needs to be neutralized during workup, alternative catalytic methods are being explored. For instance, metal-supported Montmorillonite K10 clay has been investigated as a catalyst for the synthesis of phenylacetate derivatives, offering high conversion and selectivity under solvent-free conditions. jetir.org

Palladium-Catalyzed Carbonylation: An advanced approach to constructing the phenylacetic acid backbone involves the palladium-catalyzed carbonylation of benzyl (B1604629) halides. researchgate.netrsc.org For example, 2,4-dichlorophenylacetic acid has been synthesized in high yield from 2,4-dichlorobenzyl chloride under a carbon monoxide atmosphere using a palladium catalyst. researchgate.net A similar strategy could potentially be adapted for the synthesis of 2-bromophenylacetic acid from 2-bromobenzyl chloride, which could then be esterified.

Catalytic Halogenation: Rhodium(III) and Ruthenium catalysts have been shown to be effective for the ortho-bromination and iodination of arenes, offering a potential route for the regioselective synthesis of precursors to this compound. acsgcipr.org

The development of new reagents provides milder and more selective alternatives to traditional chemicals.

Modern Brominating Reagents: For bromination, reagents such as Dibromoisocyanuric acid (DBI) have been shown to be highly effective and sometimes superior to NBS, achieving high yields in shorter reaction times. tcichemicals.com Hexamethylenetetramine–bromine (HMTAB) is another reagent reported for the regioselective and high-yield bromination of aromatic compounds, where selectivity can be controlled by temperature. researchgate.net

Solvent-Free and Mild Conditions: There is a growing emphasis on "green chemistry" principles, which favor solvent-free reactions or the use of more environmentally benign solvents like water. jetir.orgresearchgate.net Metal-free catalytic systems, such as using molecular iodine and an oxidant like oxone, have been developed for the synthesis of phenylacetic acids from vinylarenes under mild conditions. rsc.org

Optimization of Reaction Parameters for Yield Enhancement and Purity Control

To maximize the efficiency of any synthetic route, the optimization of reaction parameters is crucial. This involves systematically varying conditions to find the optimal balance for high yield and purity.

Key parameters for the esterification of 2-bromophenylacetic acid that can be optimized include:

Temperature: Increasing the temperature generally increases the reaction rate but can also lead to the formation of side products. As seen in the synthesis of other phenylacetic acid derivatives, there is often an optimal temperature range beyond which the yield decreases. researchgate.net For the thionyl chloride-mediated esterification, the initial low temperature is critical for controlled addition, while the subsequent heating drives the reaction to completion. chemicalbook.com

Catalyst Concentration: In acid-catalyzed reactions like Fischer esterification, the amount of catalyst affects the reaction rate. An optimal concentration exists that will maximize the rate without causing degradation or unwanted side reactions. dergipark.org.tr

Molar Ratio of Reactants: In the Fischer esterification, using a large excess of the alcohol (ethanol) can significantly increase the yield by shifting the equilibrium towards the products, as dictated by Le Châtelier's principle. masterorganicchemistry.comdergipark.org.tr Studies on ethyl acetate (B1210297) synthesis have shown that increasing the initial molar ratio of alcohol to acid can lead to higher conversion rates. dergipark.org.tr

Solvent: The choice of solvent can influence reaction rates and selectivity. For some modern catalytic reactions, mixed solvent systems (e.g., acetonitrile (B52724)/toluene) have been shown to improve yields compared to single-solvent systems. researchgate.net

| Reaction Time | Minutes to hours | Reaction completion, prevention of product degradation |

By carefully screening and optimizing these parameters, a synthetic route to this compound can be developed that is not only high-yielding but also efficient and reproducible.

Sustainable Chemistry Principles in the Synthesis of this compound

The application of sustainable chemistry principles to the synthesis of this compound is crucial for minimizing the environmental footprint of its production. This involves a holistic approach that considers the entire lifecycle of the chemical process, from the selection of raw materials to the final product, aiming to reduce waste, energy consumption, and the use of hazardous substances.

A traditional laboratory-scale synthesis of this compound involves the esterification of 2-bromophenylacetic acid with ethanol, often facilitated by a strong acid catalyst or a dehydrating agent like thionyl chloride. While effective, this method can present several environmental and safety challenges that green chemistry seeks to address.

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The ideal atom economy is 100%, meaning all atoms from the reactants are incorporated into the final product, with no byproducts.

The Fischer esterification, a common method for producing esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. The main byproduct of this reaction is water, which is generally considered benign. The atom economy for the Fischer esterification of 2-bromophenylacetic acid with ethanol is quite high, as the primary byproduct is water.

In contrast, the use of reagents like thionyl chloride (SOCl₂) to activate the carboxylic acid for esterification significantly lowers the atom economy. The reaction with thionyl chloride produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts, which are hazardous and contribute to waste.

To illustrate the difference, a simplified atom economy calculation for two potential routes is presented below.

Interactive Data Table: Atom Economy Comparison for the Synthesis of this compound

| Synthetic Route | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Fischer Esterification | 2-Bromophenylacetic acid, Ethanol | This compound | Water | ~92.7% |

| Thionyl Chloride Method | 2-Bromophenylacetic acid, Ethanol, Thionyl Chloride | This compound | Sulfur Dioxide, Hydrogen Chloride | ~65.5% |

Note: The atom economy is calculated as (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100. The calculation for the thionyl chloride route includes thionyl chloride as a reactant.

Use of Greener Solvents

The choice of solvent is a critical aspect of sustainable chemistry, as solvents often constitute the largest mass component of a reaction mixture and contribute significantly to waste and environmental pollution. Traditional organic solvents are often volatile, flammable, and toxic.

In the synthesis of this compound, greener solvent alternatives can be employed. Ethanol, being one of the reactants, can also serve as the solvent, reducing the need for an additional solvent. If a co-solvent is required, options like 2-methyltetrahydrofuran (2-MeTHF), which is derived from renewable resources and has a better environmental profile than traditional solvents like tetrahydrofuran (THF), could be considered. Supercritical fluids, such as supercritical carbon dioxide (scCO₂), represent another innovative and green solvent alternative. jetir.org

Solvent-free, or neat, reaction conditions are an even more sustainable approach, eliminating the need for any solvent. Mechanically induced solvent-free esterification methods, using techniques like ball-milling, have been developed and could be applicable to the synthesis of this compound. nih.gov

Use of Greener Catalysts and Reagents

The use of hazardous reagents like thionyl chloride poses significant environmental and safety risks, as it reacts violently with water and releases toxic gases. noaa.gov Sustainable alternatives to such reagents are a key focus of green chemistry.

Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-15) or supported metal oxides, offer a greener alternative to homogeneous acid catalysts like sulfuric acid. researchgate.net These heterogeneous catalysts can be easily separated from the reaction mixture by filtration and can often be reused, simplifying product purification and reducing waste.

Biocatalysis, utilizing enzymes like lipases, presents a highly sustainable route for ester synthesis. acs.org Lipase-catalyzed esterification can be performed under mild reaction conditions (lower temperature and pressure) and often with high selectivity, reducing the formation of byproducts. This method avoids the use of harsh acids or bases.

Renewable Feedstocks

A key principle of sustainable chemistry is the use of renewable rather than depleting feedstocks. The starting material for this compound is 2-bromophenylacetic acid, which is typically derived from petrochemical sources.

While the direct synthesis of 2-bromophenylacetic acid from renewable resources is still an area of research, advancements in biotechnology and biorefineries are paving the way for the production of aromatic compounds and carboxylic acids from biomass. nih.govmdpi.com Lignin, a major component of plant biomass, is a rich source of aromatic compounds that could potentially be converted into precursors for phenylacetic acid derivatives. Fermentation processes are also being developed for the production of various carboxylic acids from renewable sugars. mdpi.com

Energy Efficiency

Reducing energy consumption is another important aspect of sustainable synthesis. Traditional methods often require prolonged heating (refluxing) to drive the esterification reaction to completion.

Microwave-assisted synthesis has emerged as an energy-efficient alternative that can significantly reduce reaction times from hours to minutes. sciepub.comresearchgate.netmdpi.com The direct interaction of microwaves with the polar molecules in the reaction mixture leads to rapid and uniform heating, often resulting in higher yields and cleaner reactions.

Reactivity and Transformation of Ethyl 2 2 Bromophenyl Acetate

Chemical Transformations Involving the Ester Moiety

The ethyl ester group in ethyl 2-(2-bromophenyl)acetate (B8456191) can undergo several characteristic reactions, including hydrolysis, transesterification, and reduction.

Hydrolytic and Transesterification Reactions

Hydrolysis: The ester can be hydrolyzed to its corresponding carboxylic acid, 2-(2-bromophenyl)acetic acid, under either acidic or basic conditions. Basic hydrolysis, often referred to as saponification, is typically irreversible and proceeds to completion. For instance, a close analog, ethyl p-bromophenylacetate, is hydrolyzed to p-bromophenylacetic acid in high yield (93%) by heating with aqueous sodium hydroxide (B78521) in a dioxane solvent. chemicalbook.com This process involves the nucleophilic attack of a hydroxide ion on the ester carbonyl, followed by the elimination of the ethoxide leaving group. Subsequent acidification of the resulting carboxylate salt yields the final carboxylic acid product.

Transesterification: This process involves the conversion of the ethyl ester into a different ester by reaction with another alcohol in the presence of an acid or base catalyst. masterorganicchemistry.com For example, reacting ethyl 2-(2-bromophenyl)acetate with an excess of methanol (B129727) under acidic conditions (e.g., sulfuric acid) would lead to the formation of mthis compound and ethanol (B145695). semanticscholar.orgresearchgate.netresearchgate.net This equilibrium-driven reaction is typically pushed towards the desired product by using the alcohol reactant as the solvent. masterorganicchemistry.comcoleparmer.com Base-catalyzed transesterification, using an alkoxide such as sodium methoxide (B1231860), also proceeds through a nucleophilic addition-elimination mechanism. masterorganicchemistry.com

Table 1: Representative Hydrolysis and Transesterification Reactions

| Reaction Type | Reactants | Reagents/Conditions | Product | Typical Yield |

|---|---|---|---|---|

| Hydrolysis (Saponification) | This compound, Water | NaOH, Dioxane/H₂O, Heat | 2-(2-Bromophenyl)acetic acid | High (>90%) chemicalbook.com |

| Transesterification | This compound, Methanol | H₂SO₄ (cat.), Heat | Mthis compound | Dependent on equilibrium |

| Transesterification | This compound, Methanol | NaOMe (cat.), Heat | Mthis compound | Dependent on equilibrium |

Reductions and Oxidations at the Ester Carbonyl

Reductions: The ester group of this compound is readily reduced by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent used for this transformation, which converts the ester into the corresponding primary alcohol, 2-(2-bromophenyl)ethanol. doubtnut.comdoubtnut.com The reaction involves the nucleophilic delivery of hydride ions to the carbonyl carbon, leading to the formation of an intermediate aldehyde which is further reduced to the alcohol. reddit.comyoutube.com

Oxidations: The direct oxidation of the ester carbonyl group is not a common or synthetically useful transformation. The carbon atom of the carbonyl group is already in a high oxidation state (+3), and further oxidation would require cleavage of carbon-carbon bonds, which is energetically unfavorable.

Reactions at the Bromine-Substituted Aromatic Ring

The carbon-bromine bond on the phenyl ring is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Transition-Metal-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for numerous palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis for the formation of C-C bonds.

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. mdpi.com For example, the coupling of the analogous ethyl 4-bromophenylacetate with phenylboronic acid, catalyzed by palladium acetate (B1210297) in an aqueous medium, produces ethyl-(4-phenylphenyl)acetate. jeolusa.com Similarly, this compound can be coupled with various boronic acids to generate a wide array of biaryl compounds. researchgate.netresearchgate.net

Heck Reaction: The Heck reaction involves the coupling of the aryl bromide with an alkene, such as styrene (B11656) or an acrylate, under the influence of a palladium catalyst and a base. u-szeged.husctunisie.org This reaction typically yields a substituted alkene, where the aryl group has been added to one of the sp² carbons of the alkene. researchgate.netresearchgate.net The reaction of this compound with styrene would be expected to produce ethyl 2-(2-styrylphenyl)acetate.

Sonogashira Coupling: This reaction forms a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. researchgate.netresearchgate.net The coupling of this compound with an alkyne like phenylacetylene (B144264) would yield an ethyl 2-(2-(phenylethynyl)phenyl)acetate derivative. The reactivity in Sonogashira couplings can be influenced by steric hindrance and the electronic properties of the substrates and phosphine (B1218219) ligands used. nih.gov

Negishi Coupling: The Negishi coupling involves the reaction of the aryl bromide with an organozinc reagent, catalyzed by a palladium or nickel complex. dntb.gov.uauni-muenchen.de This method is known for its high functional group tolerance. This compound can be coupled with various alkyl-, vinyl-, or aryl-zinc reagents to form the corresponding cross-coupled products. nih.govresearchgate.net

Table 2: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid | Pd(OAc)₂, Base (e.g., K₂CO₃) | Biaryl or Styrenyl derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | Substituted Alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Aryl Alkyne |

| Negishi | Organozinc Reagent | Pd(PPh₃)₄ or Ni catalyst | Alkyl, Vinyl, or Aryl substituted arene |

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on unactivated aryl halides like this compound is generally difficult. SNAr reactions typically require the presence of strong electron-withdrawing groups (such as nitro groups) positioned ortho or para to the leaving group to stabilize the negatively charged Meisenheimer complex intermediate. organicchemistoncall.com The acetate moiety is not sufficiently electron-withdrawing to activate the ring for this type of reaction under standard conditions.

Consequently, substitution of the bromine atom by nucleophiles like methoxide would likely require harsh reaction conditions (high temperature and pressure) or transition-metal catalysis, often with copper. tue.nl Alternatively, under conditions employing a very strong base such as sodium amide, the reaction might proceed through a highly reactive benzyne (B1209423) intermediate via an elimination-addition mechanism.

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org This strategy relies on a directing metalation group (DMG) that coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. baranlab.org While groups like amides, methoxy, and sulfoxides are potent DMGs, an ester group is generally considered a poor director. harvard.edu

In the case of this compound, direct lithiation ortho to the bromine atom or the ester-bearing substituent is unlikely. The most acidic protons are the benzylic protons on the carbon adjacent to the ester carbonyl. Treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would preferentially deprotonate this position, forming an enolate. This enolate could then be quenched with various electrophiles, leading to functionalization at the benzylic position rather than on the aromatic ring. Directing metalation to the C6 position (ortho to the bromo group) would require a more potent directing group.

Reactivity at the Alpha-Carbon of the Ester (Benzyl Position)

The methylene (B1212753) group adjacent to both the phenyl ring and the ester carbonyl group (the α-carbon or benzyl (B1604629) position) in this compound exhibits heightened reactivity. The acidity of the α-protons is enhanced by the electron-withdrawing effects of the adjacent ester and phenyl groups, facilitating the formation of a resonance-stabilized enolate ion. This enolate is a potent nucleophile, opening avenues for a range of functionalization reactions.

Alpha-Functionalization Reactions (e.g., Alkylation, Halogenation, Acylation)

The generation of an enolate from this compound under basic conditions allows for the introduction of various substituents at the α-carbon.

Alkylation: While direct, specific examples of the alkylation of this compound are not extensively documented in readily available literature, the general principles of enolate chemistry suggest its feasibility. The reaction would involve the deprotonation of the α-carbon with a suitable base, such as lithium diisopropylamide (LDA) or sodium hydride, followed by the introduction of an alkyl halide. This would result in the formation of a new carbon-carbon bond at the benzylic position. The choice of base and reaction conditions would be crucial to avoid competing reactions, such as elimination or self-condensation.

Halogenation: Similarly, the α-carbon can undergo halogenation. Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) are commonly employed for the selective halogenation of such activated methylene groups, often under radical or ionic conditions. This would yield ethyl 2-bromo-2-(2-bromophenyl)acetate or its chlorinated analogue, further functionalized intermediates for subsequent synthetic transformations.

Acylation: The introduction of an acyl group at the α-position is another plausible transformation. This can be achieved by treating the enolate of this compound with an acylating agent, such as an acyl chloride or anhydride. This reaction would lead to the formation of a β-keto ester derivative, a valuable precursor for the synthesis of more complex molecules.

A notable application that highlights the reactivity of the α-position in a related system is the palladium-catalyzed intramolecular cyclization of α-bromo-propionanilides to synthesize 3-substituted 2-oxindoles. This suggests that the α-carbon of phenylacetate (B1230308) derivatives can be readily functionalized and participate in cyclization reactions, a key strategy in the synthesis of heterocyclic compounds.

| Reaction Type | Reagents | Potential Product |

| Alkylation | Base (e.g., LDA), Alkyl Halide (R-X) | Ethyl 2-alkyl-2-(2-bromophenyl)acetate |

| Halogenation | NBS or NCS | Ethyl 2-halo-2-(2-bromophenyl)acetate |

| Acylation | Base (e.g., NaH), Acyl Halide (RCOCl) | Ethyl 2-acyl-2-(2-bromophenyl)acetate |

Enolate Chemistry and Condensation Reactions

The enolate of this compound can participate in various condensation reactions, acting as a nucleophile towards carbonyl compounds.

Darzens Condensation: The Darzens reaction, or glycidic ester condensation, involves the reaction of a ketone or aldehyde with an α-haloester in the presence of a base to form an α,β-epoxy ester. organic-chemistry.orgwikipedia.org Given the structure of this compound, its corresponding α-halo derivative could potentially undergo a Darzens condensation with a carbonyl compound.

Michael Addition: As a soft nucleophile, the enolate of this compound is expected to participate in Michael additions (conjugate additions) to α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This reaction would result in the formation of a 1,5-dicarbonyl compound, a versatile intermediate in organic synthesis.

Dieckmann Condensation: In appropriately substituted derivatives of this compound, an intramolecular Claisen condensation, known as the Dieckmann condensation, could be envisioned. This reaction is a powerful tool for the formation of five- or six-membered rings.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of this compound make it a potential candidate for incorporation into various MCRs.

While specific literature examples detailing the use of this compound in well-known MCRs like the Biginelli or Hantzsch reactions are not readily found, its functional groups suggest potential applicability. For instance, in a Biginelli-type reaction, which typically involves an aldehyde, a β-ketoester, and urea (B33335) or thiourea, this compound could potentially serve as the active methylene component, leading to the synthesis of novel dihydropyrimidinones.

Mechanistic Investigations of Reactions Involving Ethyl 2 2 Bromophenyl Acetate

Elucidation of Reaction Mechanisms in Cross-Coupling Chemistry

The aryl bromide moiety of Ethyl 2-(2-bromophenyl)acetate (B8456191) is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The general mechanism for these reactions, while varying slightly depending on the specific coupling partners, follows a common catalytic cycle. nobelprize.orglibretexts.org

The Palladium Catalytic Cycle: The cycle is generally understood to involve three primary steps:

Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which inserts into the carbon-bromine bond of Ethyl 2-(2-bromophenyl)acetate. This step, known as oxidative addition, results in the formation of a square planar Palladium(II) intermediate. wikipedia.orglibretexts.org The palladium center is oxidized from the 0 to the +2 state.

Transmetalation (for Suzuki, Sonogashira, etc.): In reactions like the Suzuki or Sonogashira coupling, this step involves the transfer of an organic group from a main group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) to the palladium(II) center. nobelprize.orgwikipedia.org The bromide ligand is replaced by the new organic fragment. For the Suzuki reaction, a base is required to activate the organoboron compound, facilitating this transfer. wikipedia.orgorganic-chemistry.org

Reductive Elimination: The final step is the reductive elimination of the two organic groups (the original 2-acetyl-ethylphenyl group and the newly transferred group) from the palladium center. This forms the final cross-coupled product and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle. nobelprize.orgyoutube.com

Specific Cross-Coupling Mechanisms:

Heck Reaction: In the Heck reaction, the substrate couples with an alkene. iitk.ac.inorganic-chemistry.org After the initial oxidative addition, the alkene coordinates to the Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond. wikipedia.orglibretexts.org The final steps involve a β-hydride elimination to form the substituted alkene product and regeneration of the Pd(0) catalyst by a base. libretexts.orgyoutube.com

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne. libretexts.orgorganic-chemistry.org The mechanism is believed to involve two interconnected catalytic cycles, one for palladium and one for a copper co-catalyst. The copper acetylide, formed from the terminal alkyne, base, and a copper(I) salt, undergoes transmetalation with the Pd(II) intermediate. libretexts.org Subsequent reductive elimination yields the arylated alkyne. researchgate.net

Table 1: Key Mechanistic Steps in Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Key Step After Oxidative Addition | Coupling Partner | Role of Base |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Transmetalation | Organoboron Compound (e.g., R-B(OH)₂) | Activates organoboron reagent |

| Heck Reaction | Migratory Insertion / β-Hydride Elimination | Alkene (e.g., CH₂=CHR') | Regenerates Pd(0) catalyst |

| Sonogashira Coupling | Transmetalation | Terminal Alkyne (e.g., H−C≡C−R') | Deprotonates alkyne |

Studies on Ester Cleavage and Formation Mechanisms

The ester group in this compound can be cleaved through hydrolysis under either acidic or basic conditions. The mechanisms for these processes are well-established examples of nucleophilic acyl substitution.

Acid-Catalyzed Hydrolysis: This is a reversible process. The mechanism involves several equilibrium steps. chemguide.co.uklibretexts.org

Protonation: The carbonyl oxygen of the ester is protonated by an acid catalyst (typically a hydronium ion, H₃O⁺). This enhances the electrophilicity of the carbonyl carbon. chemguide.co.ukyoutube.com

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, leading to a tetrahedral intermediate. libretexts.org

Proton Transfer: A proton is transferred from the attacking water moiety to the ethoxy oxygen, converting the ethoxy group into a good leaving group (ethanol).

Elimination: The tetrahedral intermediate collapses, eliminating a molecule of ethanol (B145695) and forming the protonated carboxylic acid.

Deprotonation: The protonated carboxylic acid is deprotonated by water to yield the final carboxylic acid product, 2-(2-bromophenyl)acetic acid, and regenerate the acid catalyst. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction. studysmarter.co.uk The term saponification refers to the process of soap-making, which involves the base-mediated hydrolysis of fats (triglycerides). masterorganicchemistry.com

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon of the ester. This does not require prior activation of the carbonyl group. youtube.com This addition forms a tetrahedral intermediate with a negative charge on the oxygen. masterorganicchemistry.com

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OCH₂CH₃) as the leaving group.

Protonation (Workup): To obtain the final carboxylic acid product, an acidic workup is required in a separate step to protonate the carboxylate salt. youtube.com

Enzymatic hydrolysis of similar esters, such as ethyl phenylacetate (B1230308), has also been studied, utilizing carboxylesterases to perform the cleavage under mild conditions. semanticscholar.org

Mechanistic Pathways of Functionalization at the Alpha-Carbon

The carbon atom adjacent to the ester carbonyl group (the α-carbon) in this compound is acidic due to the electron-withdrawing effect of the carbonyl. This allows for deprotonation to form a nucleophilic enolate, which can then be functionalized. fiveable.me

The general mechanism involves two steps: lumenlearning.com

Enolate Formation: A strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), is typically used to deprotonate the α-carbon. libretexts.org Using a strong base ensures that the ester is completely converted to its enolate form, preventing side reactions like self-condensation. lumenlearning.com The resulting enolate is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. fiveable.me

Nucleophilic Attack (Alkylation): The enolate ion then acts as a nucleophile, attacking an electrophile (such as an alkyl halide) in an SN2 reaction. libretexts.org This step forms a new carbon-carbon bond at the α-position. The reaction is subject to the typical constraints of SN2 reactions, favoring primary or methyl halides and being sensitive to steric hindrance. libretexts.org

This two-step sequence allows for the introduction of a wide variety of substituents at the α-carbon. For instance, reacting the enolate of an ethyl arylpropanoate (a closely related structure) with an electrophilic fluorinating agent like N-fluorobenzenesulfonimide (NFSI) introduces a fluorine atom at the α-position. nih.gov

Kinetic and Thermodynamic Studies of Key Transformations and Intermediates

While specific kinetic and thermodynamic data for reactions of this compound are not widely published, the rates and equilibria of its key transformations can be understood from studies of analogous systems.

Cross-Coupling Reactions: The rate-determining step in palladium-catalyzed cross-coupling can vary depending on the specific reaction, substrates, and ligands. In many cases, the initial oxidative addition of the aryl halide to the Pd(0) center is the slowest step. The reactivity order for halides is generally I > Br > OTf > Cl. libretexts.org Kinetic studies of complex catalytic systems, such as the Sonogashira coupling, have been performed by disassembling the proposed mechanism into elementary steps and studying each one independently to identify the rate-determining step. nih.gov

Ester Hydrolysis: The kinetics of ester hydrolysis have been extensively studied. Base-catalyzed hydrolysis (saponification) is typically a second-order reaction, being first order in both the ester and the hydroxide ion. ijcce.ac.irdergipark.org.tr The reaction is thermodynamically favorable due to the final irreversible acid-base step that forms the stable carboxylate salt. masterorganicchemistry.com Acid-catalyzed hydrolysis is a reversible process, and the position of the equilibrium is governed by the relative concentrations of reactants and products. An excess of water is often used to drive the equilibrium towards the hydrolysis products. libretexts.org

α-Functionalization: The formation of the enolate is a rapid acid-base reaction. The subsequent alkylation step is an SN2 reaction, and its rate is dependent on the concentration of both the enolate and the alkyl halide, as well as the nature of the leaving group and steric factors.

Stereochemical Aspects and Chiral Induction in Reactions of this compound

If a substituent is introduced at the α-carbon of this compound, a new stereocenter can be created. Controlling the stereochemistry of this position is of significant interest, particularly in the synthesis of pharmacologically active molecules like 2-arylpropionic acid derivatives (profens), where biological activity often resides in a single enantiomer. nih.gov

Mechanism of Chiral Induction: The creation of a chiral center at the α-position requires the use of chiral reagents or catalysts. For example, deprotonation with a standard base like LDA creates a planar, achiral enolate. If this enolate reacts with an achiral electrophile, a racemic mixture (an equal mixture of both enantiomers) of the product will be formed. To achieve stereoselectivity, one might employ a chiral base, a chiral auxiliary attached to the ester, or a chiral catalyst to control the facial approach of the electrophile to the enolate.

Stereochemistry in Cross-Coupling: The stereochemical outcome of cross-coupling reactions is also a key consideration, although it does not directly involve the ester's α-carbon. For instance, Suzuki couplings involving vinyl halides are known to proceed with retention of the alkene's stereochemistry. wikipedia.org

An example of creating and resolving a stereocenter adjacent to an aryl group can be seen in the synthesis of chiral 2-aryl-2-fluoropropanoic acids. nih.gov In this work, a racemic ester is first synthesized, and then one enantiomer is selectively hydrolyzed in a process known as kinetic resolution, leaving the other enantiomer of the ester enriched. This highlights that even if a racemic product is formed from this compound, subsequent stereoselective reactions can be used to isolate a single enantiomer.

Applications and Role in Complex Organic Molecule Synthesis

Utilization as a Building Block in Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

In the realm of pharmaceutical chemistry, the synthesis of Active Pharmaceutical Ingredients (APIs) often relies on the assembly of complex molecular frameworks from simpler, commercially available precursors. Ethyl 2-(2-bromophenyl)acetate (B8456191) is a valuable building block in this context, primarily due to its suitability for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming C-C and C-N bonds. nih.govorganic-chemistry.org These reactions are foundational in modern drug discovery and development.

The aryl bromide moiety of Ethyl 2-(2-bromophenyl)acetate can readily participate in several key transformations:

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond. sandiego.edulibretexts.orgnih.govyonedalabs.com This is one of the most widely used methods for constructing biaryl structures, which are common motifs in many pharmaceutical agents. sandiego.edu The reaction is valued for its tolerance of a wide range of functional groups and can often be carried out in aqueous conditions. sandiego.edu

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org The ability to construct C-N bonds this way has significantly expanded the accessibility of aryl amines, which are prevalent in APIs. nih.govwikipedia.org The development of specialized phosphine (B1218219) ligands has broadened the scope of this reaction, making it a reliable tool in medicinal chemistry. epa.gov

Sonogashira Coupling: This process creates a carbon-carbon bond between the aryl bromide and a terminal alkyne, yielding substituted alkynes. wikipedia.orgnih.gov These products are not only important targets themselves but also serve as versatile intermediates for synthesizing more complex molecules, including many pharmaceuticals. nih.gov

Heck Reaction: This reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene, often with high stereoselectivity. organic-chemistry.orgwikipedia.org This method provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives, structures that are present in various biologically active compounds.

The ester functional group provides an additional site for modification, allowing for hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol, further increasing the molecular diversity achievable from this single starting material.

| Reaction Type | Coupling Partner | Bond Formed | Resulting Structure Motif |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | C(sp²) - C(sp²) | Biaryl or Styrene (B11656) derivative |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | C(sp²) - N | Aryl Amine |

| Sonogashira Coupling | Terminal Alkyne | C(sp²) - C(sp) | Disubstituted Alkyne |

| Heck Reaction | Alkene | C(sp²) - C(sp²) | Substituted Alkene (e.g., Stilbene) |

Precursor in Agrochemical Synthesis and Bioactive Compound Development

The same synthetic versatility that makes this compound valuable in pharmaceuticals also applies to the development of modern agrochemicals and other bioactive compounds. The methodologies used to construct complex molecules are often shared between these fields. Palladium-catalyzed reactions, for which this compound is an excellent substrate, are significant for their application in the synthesis of agrochemicals and materials science. organic-chemistry.org

The ability to use reactions like the Sonogashira coupling to create C-C bonds provides a sustainable and economical approach for synthesizing the complex organic structures required for new pesticides, herbicides, and fungicides. organic-chemistry.org By incorporating the 2-substituted phenylacetate (B1230308) core, chemists can systematically modify molecular structures to optimize biological activity, selectivity, and environmental persistence. The phenylacetic acid moiety itself is a known structural element in some plant growth regulators, making its derivatives interesting candidates for agrochemical research.

Application in the Construction of Functional Materials and Polymers

This compound and its isomers serve as important molecules in materials science and polymer chemistry. For instance, the constitutional isomer Ethyl α-bromophenylacetate (EBPA) is utilized as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled polymerization technique used to synthesize well-defined polymers like poly(methyl methacrylate) (PMMA). sigmaaldrich.commdpi.com

While not a direct polymerization initiator itself, this compound can be viewed as a functional monomer precursor. The aryl bromide handle can be transformed via cross-coupling reactions prior to or after polymerization. For example:

Heck or Sonogashira coupling can introduce conjugated segments onto the phenyl ring. If these modified monomers are then incorporated into a polymer backbone, they can impart specific optical or electronic properties, making them suitable for applications in organic electronics such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

The ester group can undergo transesterification or be hydrolyzed and converted to an acid chloride for use in step-growth polymerizations to form polyesters or polyamides.

This dual functionality allows for the precise engineering of polymer properties by first tailoring the side chain via cross-coupling and then incorporating the monomer into a larger macromolecular structure.

Development of Novel Heterocyclic and Carbocyclic Scaffolds from this compound

The creation of novel ring systems is a central goal of organic synthesis, as these scaffolds form the core of many functional molecules. This compound is an exemplary starting material for constructing both carbocyclic and heterocyclic frameworks.

Heterocyclic Scaffolds: The ortho-disposed ester and bromide groups are perfectly positioned for tandem reaction sequences to build heterocycles. A common strategy involves a cross-coupling reaction followed by an intramolecular cyclization. For example, a Buchwald-Hartwig amination with a primary amine introduces a secondary amine ortho to the ester. wikipedia.orglibretexts.org This intermediate can then undergo spontaneous or induced intramolecular lactamization to form a dihydroisoquinolinone ring system, a privileged scaffold in medicinal chemistry. Analogous domino reactions, such as an intermolecular Sonogashira coupling followed by an intramolecular cyclization, have been used with similar substrates to generate substituted benzo[b]furans. organic-chemistry.org

Carbocyclic Scaffolds: The construction of complex carbocycles relies heavily on robust C-C bond-forming reactions.

Suzuki-Miyaura Coupling: Reacting this compound with various aryl boronic acids provides a direct and high-yielding route to a wide range of functionalized biphenyl (B1667301) compounds. sandiego.edulibretexts.org

Heck Reaction: Coupling with alkenes leads to the formation of stilbene-type structures. wikipedia.org Intramolecular versions of the Heck reaction are also powerful tools for closing new rings, and while not directly applicable to this substrate without modification, it highlights the potential of the aryl halide group in carbocycle synthesis.

| Target Scaffold | Key Reaction(s) | Description |

|---|---|---|

| Nitrogen Heterocycles (e.g., Lactams) | 1. Buchwald-Hartwig Amination 2. Intramolecular Cyclization | C-N bond formation followed by condensation between the newly introduced amine and the ester group. |

| Oxygen Heterocycles (e.g., Benzofurans) | Domino Sonogashira Coupling / Cyclization | A one-pot sequence involving C-C bond formation and subsequent ring closure onto the alkyne. organic-chemistry.org |

| Carbocycles (Biphenyls) | Suzuki-Miyaura Coupling | Direct formation of a C-C bond between two aromatic rings. sandiego.edu |

| Carbocycles (Stilbenes) | Heck Reaction | Formation of a new C-C bond between the aryl ring and an alkene. wikipedia.org |

Strategic Importance in Retrosynthetic Analysis of Complex Target Molecules

Retrosynthetic analysis is a problem-solving technique used to plan an organic synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.inresearchgate.net This process involves mentally "disconnecting" bonds in the target molecule that correspond to known, reliable chemical reactions. scitepress.org

This compound is a strategically important building block in this type of analysis. When a complex target molecule contains a 2-substituted phenylacetic acid or ester moiety, a chemist can propose a disconnection that simplifies the structure back to this precursor. The commercial availability of this compound makes it a logical stopping point for a retrosynthetic pathway. chemicalbook.comfishersci.cachemicalbook.com

The key retrosynthetic disconnections that lead back to this compound are the reverse of the powerful palladium-catalyzed cross-coupling reactions:

| Bond to Disconnect in Target | Corresponding Forward Reaction | Precursors Identified |

|---|---|---|

| Aryl C—N | Buchwald-Hartwig Amination | This compound + Amine |

| Aryl C—C(Aryl) | Suzuki-Miyaura Coupling | This compound + Arylboronic Acid |

| Aryl C—C(Alkenyl) | Heck Reaction | This compound + Alkene |

| Aryl C—C(Alkynyl) | Sonogashira Coupling | This compound + Terminal Alkyne |

By recognizing these patterns, a synthetic chemist can rapidly devise an efficient route to a complex molecule, leveraging the reliability and broad substrate scope of modern cross-coupling chemistry starting from a simple, readily available material.

Advanced Spectroscopic and Analytical Methodologies for Studying Ethyl 2 2 Bromophenyl Acetate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for determining the precise structure of Ethyl 2-(2-bromophenyl)acetate (B8456191). By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, their connectivity through chemical bonds, and their spatial proximity.

High-Resolution ¹H and ¹³C NMR for Chemical Shift and Coupling Constant Analysis

One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the molecular structure. The chemical shift (δ) of each nucleus is indicative of its electronic environment, while spin-spin coupling constants (J) reveal information about adjacent nuclei, allowing for the piecing together of molecular fragments.

¹H NMR Spectroscopy: The proton NMR spectrum of Ethyl 2-(2-bromophenyl)acetate is expected to show distinct signals for the ethyl group and the aromatic protons. The ethyl group typically presents as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) (CH₂) protons, and a quartet for the methylene protons coupled to the methyl protons. The benzylic methylene protons (Ar-CH₂) will appear as a singlet, as they have no adjacent protons. The four protons on the substituted benzene (B151609) ring will appear in the aromatic region (typically 7.0-8.0 ppm), with their chemical shifts and multiplicities influenced by the ortho-bromo substituent and the acetate (B1210297) side chain. The ortho-bromo group's electron-withdrawing nature and steric effects cause a complex splitting pattern for these aromatic protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Key signals include the carbonyl carbon of the ester (C=O), which is typically found significantly downfield (around 170 ppm). The carbons of the ethyl group and the benzylic methylene carbon will appear in the aliphatic region, while the six distinct carbons of the 2-bromophenyl ring will be observed in the aromatic region. The carbon atom directly bonded to the bromine (C-Br) will have its chemical shift influenced by the heavy atom effect.

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for this compound.

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

| Ethyl CH₃ | ~1.25 | Triplet (t) | ~14.1 |

| Ethyl CH₂ | ~4.15 | Quartet (q) | ~61.0 |

| Benzylic CH₂ | ~3.85 | Singlet (s) | ~40.5 |

| Aromatic C-H | 7.10 - 7.60 | Multiplet (m) | 127.5 - 133.0 |

| Aromatic C-Br | - | - | ~124.0 |

| Aromatic C-CH₂ | - | - | ~135.0 |

| Carbonyl C=O | - | - | ~170.0 |

Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary depending on the solvent and other conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning signals and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-coupled to each other. For this compound, a COSY spectrum would show a cross-peak between the ethyl CH₃ triplet and the ethyl CH₂ quartet, confirming their direct connectivity. It would also reveal correlations between adjacent protons on the aromatic ring, aiding in their specific assignment.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signal at ~1.25 ppm to the carbon signal at ~14.1 ppm (the ethyl CH₃ group), the proton quartet at ~4.15 ppm to the carbon at ~61.0 ppm (ethyl CH₂), and so on for all protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds away. It is crucial for piecing together the molecular skeleton. For instance, the benzylic CH₂ protons (~3.85 ppm) would show HMBC correlations to the carbonyl carbon (~170.0 ppm), the aromatic carbon they are attached to (~135.0 ppm), and the adjacent aromatic C-H and C-Br carbons. The ethyl CH₂ protons would show a key correlation to the carbonyl carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation. In this compound, NOESY could reveal spatial proximity between the benzylic CH₂ protons and the proton at the C6 position of the aromatic ring, providing insight into the preferred conformation around the C(aryl)-C(alkyl) bond.

Dynamic NMR Studies for Conformational Analysis and Exchange Processes

Dynamic NMR (DNMR) studies are employed to investigate molecular processes that occur on the NMR timescale, such as conformational changes. For this compound, the rotation around the single bond connecting the phenyl ring and the acetate group could be a subject of interest. The presence of the bulky bromine atom in the ortho position may create a significant energy barrier to free rotation.

By acquiring NMR spectra at different temperatures (variable-temperature NMR), it is possible to study this dynamic process. At high temperatures, if the rotation is fast on the NMR timescale, the signals for the aromatic protons might appear sharp and averaged. As the temperature is lowered, the rotation slows down. If the rotational barrier is high enough, the exchange rate may become slow enough to observe distinct signals for different conformers, or significant line broadening may occur at an intermediate coalescence temperature. From this data, the activation energy (ΔG‡) for the rotational barrier can be calculated, providing quantitative insight into the conformational flexibility of the molecule.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis and Isotopic Distribution

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry measures the m/z of an ion with very high accuracy (typically to within 5 ppm). This precision allows for the determination of the elemental formula of a molecule, as each formula has a unique exact mass based on the monoisotopic masses of its constituent atoms.

For this compound, the molecular formula is C₁₀H₁₁BrO₂. The presence of bromine is distinctive, as it has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by 2 Da (the M+ and M+2 peaks).

The theoretical monoisotopic mass of the ⁷⁹Br isotopologue of this compound is 241.99424 Da. nih.gov An experimental HRMS measurement confirming this exact mass would provide strong evidence for the C₁₀H₁₁BrO₂ elemental composition.

| Property | Value |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Exact Mass (⁷⁹Br) | 241.99424 Da |

| Exact Mass (⁸¹Br) | 243.99219 Da |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation of Fragments

Tandem mass spectrometry (MS/MS) is used to study the fragmentation of selected ions. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion, [M]⁺˙) is selected, subjected to collision-induced dissociation (CID), and the resulting product ions are analyzed. This provides detailed structural information and helps to confirm the connectivity of atoms within the molecule.

The fragmentation of this compound would likely proceed through several key pathways characteristic of ethyl esters and benzylic compounds. The presence of the bromine atom serves as a distinctive label in the fragment ions.

Plausible Fragmentation Pathways:

Loss of the Ethoxy Radical: Cleavage of the O-CH₂ bond can lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 Da), resulting in the formation of a 2-bromophenylacetyl cation.

Loss of Ethylene (B1197577) (McLafferty Rearrangement is not possible): A classic McLafferty rearrangement is not possible as it requires a gamma-hydrogen. However, loss of ethylene (C₂H₄, 28 Da) from the ethyl group can occur through other rearrangement processes, leading to the formation of the protonated 2-bromophenylacetic acid ion.

Benzylic Cleavage: Cleavage of the bond between the benzylic carbon and the carbonyl group can result in the formation of a 2-bromobenzyl cation.

Formation of Bromotropylium Ion: Rearrangement of the 2-bromobenzyl cation can lead to the formation of a stable bromotropylium ion.

The following table details some of the expected key fragments in the MS/MS spectrum of this compound.

| m/z (for ⁷⁹Br) | Proposed Formula | Proposed Identity/Origin |

| 242/244 | [C₁₀H₁₁BrO₂]⁺˙ | Molecular Ion ([M]⁺˙) |

| 197/199 | [C₈H₆BrO]⁺ | [M - •OCH₂CH₃]⁺ |

| 171/173 | [C₇H₆Br]⁺ | [M - COOCH₂CH₃]⁺ (2-bromobenzyl cation) |

| 169/171 | [C₇H₄Br]⁺ | Loss of H₂ from bromotropylium ion |

| 90 | [C₇H₆]⁺ | Tropylium ion (from loss of Br•) |

Note: The m/z values are given for the ⁷⁹Br isotope. Corresponding peaks would be observed at m/z + 2 for the ⁸¹Br isotope.

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. While a specific crystal structure for this compound is not widely reported in publicly available literature, the structural analysis of its derivatives and analogous compounds demonstrates the power of this method.

For instance, the study of structurally similar compounds, such as ethyl 2-(2,4-difluorophenyl)acetate, reveals critical structural parameters. researchgate.net In one such analysis, the compound was synthesized and recrystallized to yield single crystals suitable for X-ray diffraction. The study confirmed the molecular structure and provided detailed information on the crystal system, unit cell dimensions, and the dihedral angle between the phenyl ring and the acetyl group. researchgate.net

Similarly, complex derivatives incorporating the bromophenyl moiety have been successfully characterized. The crystal structure of ethyl 2-(2-{1-[N-(4-bromophenyl)-2-oxo-2-phenylacetamido]-2-tert-butylamino-2-oxoethyl}-1H-pyrrol-1-yl)acetate was determined, revealing intricate details about its intramolecular hydrogen bonding and the relative orientations of its various ring systems. nih.govresearchgate.net These studies underscore the capability of X-ray crystallography to elucidate the complex solid-state structures of this compound derivatives.

Table 1: Representative Crystallographic Data for a Structurally Related Phenylacetate (B1230308) Derivative Data presented is for Ethyl 2-(2, 4-difluoro phenyl) acetate as an illustrative example of the parameters obtained from X-ray analysis. researchgate.net

| Parameter | Value |

| Chemical Formula | C₁₀H₁₀F₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/c 1 |

| a (Å) | 13.226(6) |

| b (Å) | Value not specified in abstract |

| c (Å) | Value not specified in abstract |

| α (°) | 90 |

| β (°) | Value not specified in abstract |

| γ (°) | 90 |

| Volume (ų) | 952.6(7) |

| Z (molecules/cell) | 4 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in a molecule. These methods probe the vibrational modes of chemical bonds, with each type of bond absorbing infrared radiation or scattering Raman light at a characteristic frequency.

Infrared (IR) Spectroscopy: The IR spectrum of this compound provides a distinct fingerprint of its molecular structure. nih.govnist.gov The most prominent absorption band is the carbonyl (C=O) stretch of the ester group, which typically appears in the region of 1730-1750 cm⁻¹. Other key absorptions include the C-O stretching vibrations of the ester, found between 1000-1300 cm⁻¹, and the C-H stretching and bending vibrations of the aromatic ring and the ethyl group. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1600 cm⁻¹ region and the out-of-plane C-H bending bands below 900 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. While IR spectroscopy is sensitive to changes in the dipole moment of a bond during vibration, Raman spectroscopy is sensitive to changes in polarizability. For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the carbon-carbon bonds within the aromatic ring and the C-Br bond, which can sometimes be weak in the IR spectrum.

Table 2: Key Vibrational Bands for this compound

| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Technique |

| Ester Carbonyl | C=O Stretch | 1730 - 1750 | IR (Strong) |

| Ester Alkoxy | C-O Stretch | 1000 - 1300 | IR (Strong) |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aliphatic C-H (ethyl group) | C-H Stretch | 2850 - 3000 | IR, Raman |

| Bromo-Aromatic | C-Br Stretch | 500 - 650 | Raman, IR (Weak) |

Chromatographic Techniques (Gas Chromatography-Mass Spectrometry, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, thereby enabling both purity assessment and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the analysis of this compound. A reverse-phase (RP) HPLC method is particularly suitable, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, the compound can be effectively separated using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com By monitoring the elution of the compound, its purity can be quantified, and the formation of the product over time can be tracked in a chemical reaction.

Table 3: Example HPLC Conditions for Analysis of Ethyl bromophenylacetate sielc.com

| Parameter | Condition |

| Technique | Reverse Phase (RP) HPLC |

| Column | Newcrom R1 (or similar C18 column) |

| Mobile Phase | Acetonitrile (MeCN) and Water with Phosphoric Acid |

| Detection | UV-Vis or Mass Spectrometry (MS) |

| Application | Purity assessment, preparative separation |

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the identification power of mass spectrometry. This technique is well-suited for volatile and thermally stable compounds like this compound. The sample is vaporized and passed through a capillary column (e.g., a non-polar VF-5MS column), where it is separated from other components based on boiling point and polarity. nist.gov As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that allows for definitive identification of the compound. GC-MS is highly sensitive and is used for both qualitative identification and quantitative analysis to determine purity levels. nih.gov

Table 4: Typical GC-MS Parameters for Analysis

| Parameter | Condition |

| Technique | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Column | Capillary, non-polar phase (e.g., VF-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Analyzer (e.g., Quadrupole) |

| Application | Purity assessment, impurity profiling, reaction monitoring |

Computational and Theoretical Studies of Ethyl 2 2 Bromophenyl Acetate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of Ethyl 2-(2-bromophenyl)acetate (B8456191). These methods provide a detailed picture of electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For Ethyl 2-(2-bromophenyl)acetate, DFT calculations can elucidate potential reaction pathways, such as hydrolysis of the ester or nucleophilic substitution at the aromatic ring. By mapping the potential energy surface, researchers can identify transition states and intermediates, allowing for the prediction of reaction kinetics and mechanisms.

For instance, a hypothetical DFT study on the alkaline hydrolysis of this compound would involve calculating the energy profile for the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. This would reveal the activation energy required for the reaction to proceed and the geometry of the tetrahedral intermediate. Such studies are crucial for optimizing reaction conditions and understanding the compound's stability.

Molecular Orbital Analysis and Frontier Orbital Theory Applications

Molecular orbital (MO) theory describes the wave-like behavior of electrons in molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the primary orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity. wuxibiology.com

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Ethyl phenylacetate (B1230308) | -6.5 | -0.8 | 5.7 |

| This compound | -6.8 | -1.1 | 5.7 |

| Ethyl 2-(2-nitrophenyl)acetate | -7.2 | -1.5 | 5.7 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and intermolecular interactions.

For this compound, MD simulations can reveal the preferred conformations of the molecule in different environments, such as in various solvents or in the presence of other molecules. These simulations can show how the ethyl acetate (B1210297) side chain rotates and flexes relative to the bromophenyl ring. A study exploring the conformational states of Yarrowia lipolytica Lipase utilized (S) ethyl 2-bromophenylacetate as a substrate in molecular dynamics simulations to investigate its interaction with the enzyme's active site. nih.gov This demonstrates the utility of MD in understanding how this compound interacts with biological macromolecules, which is crucial for applications in biocatalysis and drug design. nih.govnih.gov The simulations can also be used to calculate binding affinities and to visualize the specific intermolecular interactions, such as hydrogen bonds or van der Waals forces, that govern these associations. dovepress.com

Prediction of Spectroscopic Properties through Computational Methods

Computational methods are invaluable for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization.

For this compound, DFT calculations can be used to predict its nuclear magnetic resonance (NMR) and infrared (IR) spectra. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts with good accuracy. nih.gov By simulating the ¹H and ¹³C NMR spectra, researchers can assign the peaks in an experimental spectrum to specific atoms in the molecule. github.ionih.gov Similarly, the vibrational frequencies from a DFT calculation can be used to generate a theoretical IR spectrum, which can then be compared with experimental data to identify characteristic functional group vibrations. researchgate.netuh.edu

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR (Carbonyl C) | 170.5 ppm | 169.8 ppm |

| ¹H NMR (Methylene H) | 3.8 ppm | 3.7 ppm |

| IR (C=O stretch) | 1735 cm⁻¹ | 1730 cm⁻¹ |

Quantitative Structure-Activity Relationships (QSAR) and Structure-Property Relationships (QSPR) for Related Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physical properties of chemical compounds based on their molecular structure.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Stereoselectivity

The transformation of ethyl 2-(2-bromophenyl)acetate (B8456191) is heavily reliant on the catalytic systems employed. Future research is directed towards the discovery and optimization of catalysts that offer superior reactivity, selectivity, and sustainability.